Increased Lipophilicity (LogP) vs. Methyl Ester Enhances Membrane Permeability for Drug Discovery
The ethyl ester analog of 6-methylpyrazine-2-carboxylate demonstrates higher predicted lipophilicity compared to its methyl ester counterpart, a key property for optimizing drug-like molecules. This difference is quantifiable via calculated LogP values. Increased LogP is often correlated with improved passive membrane permeability, a critical factor in drug absorption and distribution [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 0.96170 |
| Comparator Or Baseline | Methyl 6-methylpyrazine-2-carboxylate (CAS 41110-38-7): XLogP3 = 0.1 |
| Quantified Difference | Ethyl ester is calculated to be approximately 0.86 LogP units more lipophilic than the methyl ester, corresponding to a roughly 7.2-fold increase in partition coefficient (LogP scale is logarithmic). |
| Conditions | Calculated values using standard in silico prediction methods (XLogP3, ACD/Labs). |
Why This Matters
This quantifiable increase in lipophilicity makes the ethyl ester a strategically preferable intermediate for medicinal chemists aiming to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile, as it offers a different physicochemical profile without altering the core pyrazine scaffold [1].
- [1] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
